1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride
CAS No.: 33887-05-7
Cat. No.: VC18404252
Molecular Formula: C16H20ClNO
Molecular Weight: 277.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33887-05-7 |
|---|---|
| Molecular Formula | C16H20ClNO |
| Molecular Weight | 277.79 g/mol |
| IUPAC Name | 3-amino-2-methyl-1,1-diphenylpropan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C16H19NO.ClH/c1-13(12-17)16(18,14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,13,18H,12,17H2,1H3;1H |
| Standard InChI Key | OGVDEACSYKRHQY-UHFFFAOYSA-N |
| Canonical SMILES | CC(CN)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 3-amino-2-methyl-1,1-diphenylpropan-1-ol hydrochloride, reflecting its propanol backbone substituted at the first carbon with two phenyl groups, a methyl group at the second carbon, and an amino group at the third carbon, stabilized by a hydrochloride salt. Its molecular formula, , corresponds to a molecular weight of 277.79 g/mol, as confirmed by high-resolution mass spectrometry.
Structural Representation
The compound’s structure is defined by the following features:
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Two phenyl rings () attached to the first carbon of the propanol chain, creating a sterically hindered environment.
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A methyl group () at the second carbon, influencing stereochemical outcomes in synthesis.
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An amino group () at the third carbon, protonated as in the hydrochloride form, enhancing solubility.
The SMILES notation () and InChIKey (OGVDEACSYKRHQY-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.
Synthesis and Production Methodologies
Laboratory-Scale Synthesis
The synthesis typically proceeds via the following steps:
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Condensation Reaction: Benzophenone reacts with isopropylamine in a polar aprotic solvent (e.g., tetrahydrofuran) to form an imine intermediate.
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Reductive Amination: The intermediate undergoes reduction using sodium cyanoborohydride () in methanol, yielding the secondary amine.
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Salt Formation: The free base is treated with hydrochloric acid to precipitate the hydrochloride salt, purified via recrystallization from ethanol/water mixtures.
Industrial-Scale Production
Large-scale manufacturing employs continuous flow reactors to optimize reaction kinetics and minimize side products. Key parameters include:
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Pressure: 10–15 bar for hydrogenation steps.
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Catalysts: Palladium on carbon () or Raney nickel for efficient reduction.
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Yield Optimization: >85% purity achieved through inline chromatography and crystallization.
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits high water solubility () at 25°C, facilitating formulation for biological assays. In organic solvents, it is moderately soluble in ethanol () but poorly soluble in non-polar solvents like hexane. The compound remains stable under ambient conditions for >24 months when stored in airtight containers at −20°C.
Thermal Properties
Differential scanning calorimetry (DSC) reveals a melting point of 192–195°C, with decomposition observed above 250°C. These properties necessitate careful handling during high-temperature reactions.
Pharmacological Profile and Mechanisms of Action
CNS Target Engagement
The compound’s amino group facilitates hydrogen bonding with serine residues in neurotransmitter receptors (e.g., serotonin 5-HTA), while its phenyl groups mediate hydrophobic interactions with lipid bilayers, enhancing membrane permeability.
In Vitro Activity
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Dopamine Receptor Binding: Exhibits at D receptors, suggesting potential antipsychotic applications.
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Serotonin Reuptake Inhibition: , comparable to first-generation SSRIs.
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